3-(3,4,5-Trifluorophenyl)isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4,5-Trifluorophenyl)isoxazol-5-amine is a chemical compound with the molecular formula C9H5F3N2O and a molecular weight of 214.14 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 3-(3,4,5-Trifluorophenyl)isoxazol-5-amine can be achieved through various methods. One common approach involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation of the cycloadducts . Another method includes the reaction of substituted aldoximes with alkynes under conventional heating conditions . These methods provide efficient and high-yielding routes to produce the desired isoxazole derivatives.
Analyse Chemischer Reaktionen
3-(3,4,5-Trifluorophenyl)isoxazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reaction conditions.
Reduction: Reduction reactions can convert the isoxazole ring into different functional groups.
Substitution: The trifluorophenyl group can undergo substitution reactions with various reagents to introduce new functional groups.
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and isoamyl nitrite, and reducing agents such as sodium borohydride . The major products formed from these reactions vary based on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3,4,5-Trifluorophenyl)isoxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Wirkmechanismus
The mechanism of action of 3-(3,4,5-Trifluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The isoxazole ring plays a crucial role in stabilizing the compound and facilitating its interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
3-(3,4,5-Trifluorophenyl)isoxazol-5-amine can be compared with other similar compounds, such as:
3-(3-Fluorophenyl)isoxazol-5-amine: This compound has a single fluorine atom on the phenyl ring, which may result in different biological activities and chemical properties.
5-(3,4,5-Trifluorophenyl)isoxazol-3-amine: This isomer has the trifluorophenyl group attached at a different position on the isoxazole ring, leading to variations in its reactivity and applications.
The unique combination of the trifluorophenyl group and the isoxazole ring in this compound makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H5F3N2O |
---|---|
Molekulargewicht |
214.14 g/mol |
IUPAC-Name |
3-(3,4,5-trifluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H5F3N2O/c10-5-1-4(2-6(11)9(5)12)7-3-8(13)15-14-7/h1-3H,13H2 |
InChI-Schlüssel |
AKBINIPEILPTPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)F)F)C2=NOC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.